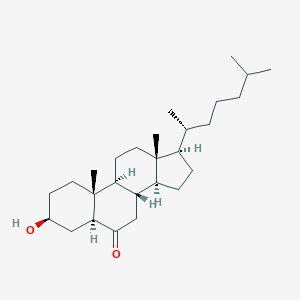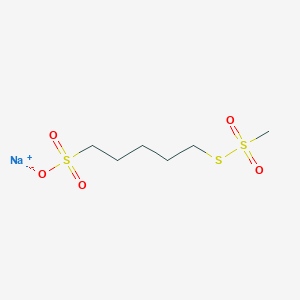
3,3'-Diiodo-L-thyronine
描述
Synthesis Analysis
The synthesis of 3,3'-Diiodo-L-thyronine and its analogs has been explored through various methods. A notable approach involves the coupling of [125I]diiodo-L-tyrosine with 4-hydroxy-3,5-diiodophenylpyruvic acid, followed by the removal of the unlabeled iodine atoms in the phenolic ring. This method enables the production of L-thyroxine labeled in the nonphenolic ring, achieving high specific activity (K. Sorimachi, H. Cahnmann, 1977). Additionally, a variety of 3'-substituted derivatives of 3,3',5-triiodo-L-thyronine have been synthesized, contributing to the quantitative structure-activity studies of thyromimetic activities (P. Leeson et al., 1988).
Molecular Structure Analysis
The molecular structure of 3,3'-Diiodo-L-thyronine and its analogs reveals significant insights into their biological activity. X-ray diffraction studies have established the three-dimensional structure of potent thyromimetic agents like 3'-isopropyl-3,5-diiodo-L-thyronine, indicating a specific conformation crucial for their activity (J. Fawcett, N. Camerman, 1973).
Chemical Reactions and Properties
The reactivity of 3,3'-Diiodo-L-thyronine involves its participation in biochemical processes and interactions with enzymes. Research highlights include the regioselective deiodination by iodothyronine deiodinase mimics, showcasing an unusual mechanistic pathway that involves cooperative chalcogen and halogen bonding (D. Manna, G. Mugesh, 2012).
Physical Properties Analysis
The physical properties of 3,3'-Diiodo-L-thyronine, such as solubility, melting point, and stability, are essential for its application in research and potential therapeutic use. These properties are influenced by its molecular structure and the presence of iodine atoms.
Chemical Properties Analysis
3,3'-Diiodo-L-thyronine exhibits unique chemical properties due to its iodothyronine structure. These properties include its interaction with thyroid hormone receptors, influence on metabolic pathways, and impact on enzymatic activities. The compound's ability to modify energy metabolism and thermogenesis has been demonstrated in rat models, suggesting significant implications for understanding thyroid hormone action (A. Lombardi et al., 2009).
科学研究应用
-
Hepatic Fatty Acids Metabolism
- Field : Biochemistry and Molecular Biology .
- Application : 3,3’-Diiodo-L-thyronine (T2) has been shown to influence hepatic fatty acids metabolism . It affects both the mobilization and degradation of lipids and stimulates the de novo fatty acid synthesis (DNL) .
- Method : The study was conducted at a molecular level, focusing on gene expression and cell signaling pathways .
- Results : T2 has a more rapid action than T3 and seems to be independent of protein synthesis. An inhibitory effect on DNL has been documented for T2 .
-
Energy Metabolism
- Field : Endocrinology .
- Application : 3,5-diiodo-L-thyronine (3,5-T2), an endogenous metabolite of thyroid hormones, is known to modulate energy metabolism .
- Method : The study involved both in vivo and in vitro approaches in mammalian and non-mammalian species .
- Results : Exogenously administered 3,5-T2 rapidly increases resting metabolic rate and elicits short-term beneficial hypolipidemic effects .
-
Insulin-like Growth Factor I Assays
-
Stimulation of HuH-7 Cells
-
Body Fat Lowering Effect
- Field : Endocrinology .
- Application : 3,5-Diiodo-L-thyronine has been shown to have a body fat lowering effect .
- Method : The study involved diet-induced obesity models .
- Results : 3,5-T2 acted as a protective/ameliorative factor against diet-induced obesity and its associated metabolic derangements .
-
Regulation of De Novo Lipogenesis
- Field : Biochemistry and Molecular Biology .
- Application : 3,3’-Diiodo-L-thyronine (T2) has been shown to regulate de novo lipogenesis (DNL), a process that synthesizes fatty acids from acetyl-CoA .
- Method : The study was conducted at a molecular level, focusing on gene expression and cell signaling pathways .
- Results : T2 has a more rapid action than T3 and seems to be independent of protein synthesis. An inhibitory effect on DNL has been documented for T2 .
-
Modulation of Energy Metabolism
- Field : Endocrinology .
- Application : 3,5-diiodo-L-thyronine (3,5-T2), an endogenous metabolite of thyroid hormones, is known to modulate energy metabolism .
- Method : The study involved both in vivo and in vitro approaches in mammalian and non-mammalian species .
- Results : Exogenously administered 3,5-T2 rapidly increases resting metabolic rate and elicits short-term beneficial hypolipidemic effects .
-
Regulation of De Novo Lipogenesis
- Field : Biochemistry and Molecular Biology .
- Application : 3,3’-Diiodo-L-thyronine (T2) has been shown to regulate de novo lipogenesis (DNL), a process that synthesizes fatty acids from acetyl-CoA .
- Method : The study was conducted at a molecular level, focusing on gene expression and cell signaling pathways .
- Results : T2 has a more rapid action than T3 and seems to be independent of protein synthesis. An inhibitory effect on DNL has been documented for T2 .
-
Modulation of Energy Metabolism
- Field : Endocrinology .
- Application : 3,5-diiodo-L-thyronine (3,5-T2), an endogenous metabolite of thyroid hormones, is known to modulate energy metabolism .
- Method : The study involved both in vivo and in vitro approaches in mammalian and non-mammalian species .
- Results : Exogenously administered 3,5-T2 rapidly increases resting metabolic rate and elicits short-term beneficial hypolipidemic effects .
安全和危害
When handling 3,3’-Diiodo-L-thyronine, it is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, keep the container tightly closed in a dry and well-ventilated place, and keep it refrigerated .
属性
IUPAC Name |
(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3-iodophenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13I2NO4/c16-10-7-9(2-3-13(10)19)22-14-4-1-8(5-11(14)17)6-12(18)15(20)21/h1-5,7,12,19H,6,18H2,(H,20,21)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCJBZABTUOGNM-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)I)OC2=CC(=C(C=C2)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)I)OC2=CC(=C(C=C2)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13I2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196697 | |
| Record name | 3,3'-Diiodothyronine, L- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-Diiodo-L-thyronine | |
CAS RN |
4604-41-5 | |
| Record name | 3,3′-Diiodo-L-thyronine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4604-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3'-Diiodothyronine, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004604415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3'-Diiodothyronine, L- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(4-hydroxy-3-iodophenyl)-3-iodo-L-tyrosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.732 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3'-DIIODOTHYRONINE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L9U2Z4602 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14239.png)



